![molecular formula C11H11NOS B1267540 3-(1,3-Benzothiazol-2-yl)butan-2-one CAS No. 6269-44-9](/img/structure/B1267540.png)
3-(1,3-Benzothiazol-2-yl)butan-2-one
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Overview
Description
“3-(1,3-Benzothiazol-2-yl)butan-2-one” is a chemical compound with the molecular formula C11H11NOS. It has a molecular weight of 205.28 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(1,3-Benzothiazol-2-yl)butan-2-one” consists of a benzothiazole ring attached to a butanone group . The benzothiazole ring is a heterocyclic compound, containing both sulfur and nitrogen atoms .Physical And Chemical Properties Analysis
“3-(1,3-Benzothiazol-2-yl)butan-2-one” is a powder at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources .Scientific Research Applications
Antibacterial Agents
The compound has been synthesized and used as a potential antibacterial agent . It has been screened in vitro for its antibacterial activity against a representative panel of Gram positive and Gram negative bacteria .
Antimicrobial Activity
The synthesized compounds of “3-(1,3-Benzothiazol-2-yl)butan-2-one” have been found to manifest profound antimicrobial activity .
Antitumor Activity
The benzothiazole nucleus, a part of the compound, is a highly important scaffold for drug development and has been reported to show good antitumor activity .
Anticancer Activity
The benzothiazole nucleus has also been reported to show good anticancer activity . Quinazoline derivatives, which include “3-(1,3-Benzothiazol-2-yl)butan-2-one”, have a therapeutic potential as anti-invasive agents with potential activity in early and advanced solid tumors, metastatic bone disease, and leukemia .
Antifungal Activity
The benzothiazole nucleus has been reported to show good antifungal activity .
Inhibitors of Tyrosine Kinase Receptors (TKR)
The quinazoline nucleus, a part of the compound, is the scaffold of many antitumor drugs mainly acting as inhibitors of tyrosine kinase receptors (TKR). Overexpression of these receptors has been observed in a number of cancers (e.g., breast, ovarian, colon, and prostate) .
Cytotoxic Activity
Some synthesized molecules related to “3-(1,3-Benzothiazol-2-yl)butan-2-one” have shown cytotoxic activity against breast cancer cell lines .
Quantitative Structure-Activity Relationship (QSAR) Modeling
The compound has been used in QSAR modeling to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression .
Mechanism of Action
- Quinazoline derivatives often act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in various cancers. These receptors play a crucial role in cell signaling and growth regulation .
Target of Action
Biochemical Pathways
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)butan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-7(8(2)13)11-12-9-5-3-4-6-10(9)14-11/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDKCNNIPGACNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283853 |
Source
|
Record name | 3-(1,3-benzothiazol-2-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-yl)butan-2-one | |
CAS RN |
6269-44-9 |
Source
|
Record name | NSC33751 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(1,3-benzothiazol-2-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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